ATTO 532 maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

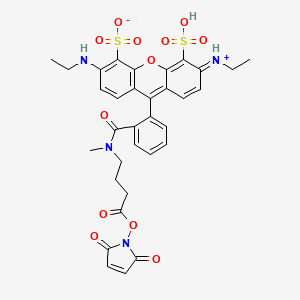

C33H32N4O12S2 |

|---|---|

Molecular Weight |

740.8 g/mol |

IUPAC Name |

9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C33H32N4O12S2/c1-4-34-23-14-12-21-28(22-13-15-24(35-5-2)32(51(45,46)47)30(22)48-29(21)31(23)50(42,43)44)19-9-6-7-10-20(19)33(41)36(3)18-8-11-27(40)49-37-25(38)16-17-26(37)39/h6-7,9-10,12-17,34H,4-5,8,11,18H2,1-3H3,(H,42,43,44)(H,45,46,47) |

InChI Key |

LXZWEVVAIQLSMD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C2=C(C=C1)C(=C3C=CC(=[NH+]CC)C(=C3O2)S(=O)(=O)O)C4=CC=CC=C4C(=O)N(C)CCCC(=O)ON5C(=O)C=CC5=O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

ATTO 532 Maleimide: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 532 maleimide is a high-performance fluorescent probe belonging to the rhodamine family of dyes.[1][2][3][4][5] It is widely recognized for its exceptional brightness, photostability, and excellent water solubility, making it a versatile tool for a multitude of applications in biological research and drug development.[1][2][3][4][5] Key characteristics include strong absorption of light, a high fluorescence quantum yield, and significant thermal and photochemical stability.[1][4][5] These features make ATTO 532 particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2][3][4][5] The maleimide functional group allows for the specific covalent labeling of sulfhydryl (thiol) groups found in proteins and other biomolecules.[3][4]

Core Spectroscopic Properties

The performance of a fluorophore is defined by its unique spectroscopic characteristics. ATTO 532 exhibits a profile that makes it an excellent choice for fluorescence-based assays. The primary spectroscopic properties are summarized in the table below.

| Spectroscopic Property | Value | Reference |

| Excitation Wavelength (λex) | 532 nm | [2][6][7] |

| Emission Wavelength (λem) | 552 nm | [2][3][5] |

| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | [2][4][5] |

| Fluorescence Quantum Yield (ηfl) | 90% | [2][3][4][5] |

| Fluorescence Lifetime (τfl) | 3.8 ns | [2][5] |

| Correction Factor (CF260) | 0.20 | [2][5] |

| Correction Factor (CF280) | 0.09 | [2][5] |

| Molecular Weight (Maleimide) | 1063 g/mol | [2][4][5] |

Note: Spectroscopic properties can be influenced by the solvent and local environment. The data presented here are based on measurements in aqueous solutions.[2]

Experimental Protocols

The following section details a standard protocol for the labeling of proteins with this compound.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to proteins via cysteine residues.

1. Preparation of Protein Solution:

-

Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Recommended buffers include 10-100 mM phosphate, Tris, or HEPES at a pH of 7.0-7.5.[2][7] At this pH range, the thiol groups of cysteine residues are sufficiently nucleophilic for reaction with the maleimide.[2][7]

2. Reduction of Disulfide Bonds (if necessary):

-

If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2]

-

If DTT is used, it must be removed before the addition of the dye, typically by dialysis or using a gel filtration column, as it will compete for the maleimide.[2] TCEP does not need to be removed.[2]

3. Preparation of Dye Stock Solution:

-

Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4][5] This solution should be prepared immediately before use to ensure maximum reactivity.[3][4][5]

4. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

5. Stopping the Reaction:

-

To quench the unreacted maleimide, add a low molecular weight thiol, such as glutathione or mercaptoethanol, to the reaction mixture.[2]

6. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[2]

7. Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[7]

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).

-

The concentration of the protein and the dye can be calculated using the Beer-Lambert law, incorporating the correction factor for the dye's absorbance at 280 nm.[7]

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling protocol.

Caption: Workflow for labeling proteins with this compound.

Principle of Thiol-Maleimide Ligation

This diagram illustrates the chemical reaction between the maleimide group of ATTO 532 and a thiol group on a biomolecule.

Caption: Reaction of this compound with a thiol group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.gentaur.com [cdn.gentaur.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to the Fluorescence Spectrum and Application of ATTO 532 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 532 maleimide, a high-performance fluorescent dye. It details its spectral properties, chemical reactivity, and common experimental protocols for its use in labeling biomolecules.

Core Spectroscopic and Physicochemical Properties

ATTO 532 is a fluorescent label based on the rhodamine dye structure.[1][2][3][4][5][6][7][8] It is renowned for its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][4][6][8] These characteristics make it exceptionally well-suited for high-sensitivity applications, including single-molecule detection, high-resolution microscopy techniques like STED and SIM, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][4][5][8][9] The dye is optimally excited by the 532 nm output from a frequency-doubled Nd:YAG laser.[1][4][5][8]

The maleimide functional group enables the specific labeling of molecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.[1][5][7] The reaction between the maleimide and a thiol group proceeds readily under neutral to slightly alkaline conditions (pH 7.0-7.5), forming a stable thioether bond.[1][4][10]

Data Presentation: Quantitative Spectroscopic Data

The key spectral and physical characteristics of ATTO 532 are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 531 - 532 nm | [1][4][6][7][9][10][11][12] |

| Emission Maximum (λem) | 552 - 553 nm | [1][4][9][10][11][12][13] |

| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | [4][5][7][10][13] |

| Fluorescence Quantum Yield (ηfl) | 0.90 | [1][4][9][13] |

| Fluorescence Lifetime (τfl) | 3.8 ns | [4][13] |

| Correction Factor (CF280) | 0.09 - 0.11 | [4][10][13] |

Experimental Protocols and Methodologies

Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to a protein via its cysteine residues.

Materials:

-

Protein of interest (2-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.[4][10]

-

This compound.

-

Reducing agent (e.g., DTT or TCEP), if disulfide bond reduction is needed.[4]

Procedure:

-

Protein Preparation:

-

Dissolve the protein at a concentration of 2-10 mg/mL in a buffer free of amine-containing substances (like Tris) at pH 7.0-7.5.[4][10]

-

If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[4] If using DTT, the excess DTT must be removed by dialysis before adding the dye, as it will react with the maleimide.[4]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Stopping the Reaction (Optional):

-

Purification of the Conjugate:

Characterization: Determining the Degree of Substitution (DOS)

The DOS, which is the average number of dye molecules per protein, is a critical parameter for characterizing the conjugate.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the dye's absorption maximum, ~532 nm (Amax).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Conc. (M) = [A280 - (Amax × CF280)] / εprotein

-

Where CF280 is the correction factor (0.09-0.11) and εprotein is the molar extinction coefficient of the protein at 280 nm.[13]

-

-

Calculate the dye concentration:

-

Calculate the DOS:

-

DOS = Dye Concentration / Protein Concentration

-

An optimal DOS for antibodies is typically between 2 and 10.[1]

Measurement of Fluorescence Spectrum

Procedure:

-

Dilute the purified ATTO 532-protein conjugate in a suitable buffer (e.g., PBS) to a concentration appropriate for the spectrofluorometer being used (typically in the nanomolar to low micromolar range).

-

Set the excitation wavelength to 532 nm.

-

Scan the emission spectrum from approximately 540 nm to 700 nm.

-

The resulting spectrum should show a peak at approximately 552-553 nm, confirming the fluorescence characteristics of the conjugated dye.[10][12][13]

Mandatory Visualizations

Signaling Pathway: Thiol-Reactive Labeling Chemistry

The diagram below illustrates the fundamental chemical reaction between the maleimide group of ATTO 532 and a thiol group, such as that on a cysteine residue of a protein.

Caption: Covalent bond formation between this compound and a protein thiol group.

Experimental Workflow Diagram

This diagram provides a high-level overview of the process from protein preparation to final characterization.

Caption: Workflow for labeling and characterizing proteins with this compound.

References

- 1. cdn.gentaur.com [cdn.gentaur.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. metabion.com [metabion.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]

- 12. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) [sigmaaldrich.com]

- 13. spectra.arizona.edu [spectra.arizona.edu]

- 14. leica-microsystems.com [leica-microsystems.com]

- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 16. spectra.arizona.edu [spectra.arizona.edu]

ATTO 532 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 532 maleimide, a high-performance fluorescent dye. This document details its core spectral properties, provides detailed experimental protocols for its use in advanced microscopy and flow cytometry, and illustrates its application in studying protein dynamics and signaling pathways.

Core Properties of this compound

ATTO 532 is a rhodamine-based fluorescent label known for its exceptional photostability and brightness.[1][2] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][3] This specificity makes it an invaluable tool for a wide range of biological applications.

Spectral Characteristics

The key spectral properties of ATTO 532 are summarized in the table below. Its strong absorption at 532 nm makes it ideally suited for excitation with frequency-doubled Nd:YAG lasers.[1][2]

| Property | Value | Reference |

| Excitation Maximum (λex) | 532 nm | [1][4] |

| Emission Maximum (λem) | 552 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 1.15 x 10⁵ M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [5][6] |

| Fluorescence Lifetime (τ) | 3.8 ns | [4] |

Experimental Protocols

Detailed methodologies for protein labeling and advanced imaging applications are provided below.

Protein Labeling with this compound

This protocol outlines the steps for covalently labeling a protein with this compound.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.0-7.5

-

Reducing agent (e.g., DTT or TCEP) (optional)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 10-100 mM phosphate, Tris, HEPES)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[4] If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[4]

-

Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.[4] Protect the stock solution from light.

-

Labeling Reaction: Add a 10-20 molar excess of the this compound stock solution to the protein solution while gently stirring.[4]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[4]

-

Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume excess maleimide.[4]

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.[3][4]

Caption: Workflow for an in-cell single-molecule FRET experiment.

Application in a Signaling Pathway: G Protein-Coupled Receptor (GPCR) Activation

While a specific study using this compound to delineate the entirety of the GPCR signaling cascade was not identified, its properties make it an excellent candidate for studying components of this pathway, particularly through FRET-based assays to monitor conformational changes in the receptor or G-protein subunits upon ligand binding.

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. [7]Upon binding of an extracellular ligand, the GPCR undergoes a conformational change, leading to the activation of an intracellular heterotrimeric G protein. [7]The activated G protein then initiates downstream signaling cascades.

This compound can be used to label specific cysteine residues within a GPCR or a G-protein subunit. In conjunction with a suitable FRET partner, this allows for the real-time monitoring of conformational changes that are indicative of receptor activation and G-protein coupling.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. spectra.arizona.edu [spectra.arizona.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. cdn.gentaur.com [cdn.gentaur.com]

- 7. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 532 Fluorescent Dye: A Technical Guide to Quantum Yield and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of the ATTO 532 fluorescent dye, with a core focus on its quantum yield. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques. This document outlines the key spectroscopic data, a detailed experimental protocol for quantum yield determination, and illustrates relevant experimental workflows and applications.

Introduction to ATTO 532

ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.[1][2][3][4][5] These properties make ATTO 532 a highly suitable dye for sensitive applications, including single-molecule detection and high-resolution microscopy techniques such as STED, SIM, PALM, and dSTORM.[1][2][4][5] Furthermore, it is widely used in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][2][3][4][5] The dye is most efficiently excited in the 515 nm to 545 nm range, making the 532 nm laser line from a frequency-doubled Nd:YAG laser an ideal excitation source.[1][3][4][5]

Quantitative Spectroscopic Data

The photophysical properties of ATTO 532 are summarized in the table below. This data is crucial for designing and interpreting fluorescence-based experiments. The fluorescence quantum yield and lifetime were determined in an aqueous phosphate-buffered saline (PBS) solution at pH 7.4.[6]

| Parameter | Value | Reference |

| Quantum Yield (ηfl) | 90% | [1][4][5][7][8][9] |

| Max. Excitation Wavelength (λabs) | 532 nm | [1][4][5][7][8][9][10] |

| Max. Emission Wavelength (λfl) | 552 - 553 nm | [1][3][4][5][7][8][10] |

| Molar Extinction Coefficient (εmax) | 1.15 x 10^5 M-1 cm-1 | [1][4][5][7][8][9] |

| Fluorescence Lifetime (τfl) | 3.8 ns | [4][5][7][8][9] |

| Correction Factor (CF260) | 0.20 - 0.22 | [1][4][5][8] |

| Correction Factor (CF280) | 0.09 - 0.11 | [1][4][8][11] |

Experimental Protocol: Relative Quantum Yield Determination

The following protocol details the comparative method for determining the fluorescence quantum yield of a sample, such as ATTO 532, by comparing it to a standard with a known quantum yield.

Materials and Reagents

-

Test Sample: ATTO 532 (or other fluorophore of interest)

-

Standard: A reference dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G).

-

Solvent: Spectroscopic grade solvent (e.g., PBS at pH 7.4).[6]

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer

-

High-purity, clean quartz cuvettes

Methodology

-

Solution Preparation:

-

Prepare a stock solution of the test sample (ATTO 532) and the reference standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the test sample and the standard.

-

Record the absorbance value at the selected excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Measure the fluorescence emission spectrum for each dilution of the test sample and the standard. The emission and excitation slit widths should be kept constant for all measurements.

-

Measure the emission of a solvent blank and subtract this background from each of the sample and standard spectra.

-

-

Data Analysis:

-

For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

-

Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin.

-

The quantum yield of the test sample (Φ_X) is calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the linear regression plots of the test sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the test sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.

-

-

Visualizations

Experimental Workflow for Quantum Yield Measurement```dot

Caption: Indirect immunofluorescence using an ATTO 532-labeled antibody.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. metabion.com [metabion.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. Spectrum [Atto 532] | AAT Bioquest [aatbio.com]

- 11. jenabioscience.com [jenabioscience.com]

Unveiling the Photostability of ATTO 532 Maleimide: An In-depth Technical Guide for Advanced Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of ATTO 532 maleimide, a fluorescent probe widely utilized in advanced microscopy techniques. Renowned for its exceptional brightness and high photostability, ATTO 532 is a derivative of the well-known rhodamine 6G dye.[1][2][3][4][5] This guide delves into the quantitative photophysical properties, detailed experimental protocols for its use, and visual representations of key processes to empower researchers in leveraging the full potential of this robust fluorophore in demanding imaging applications.

Core Photophysical and Chemical Properties of this compound

ATTO 532 is characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility, making it highly suitable for single-molecule detection, flow cytometry, and various super-resolution microscopy techniques such as STED, PALM, and dSTORM.[1][2][3][4] The maleimide functional group allows for specific covalent labeling of thiol groups present in proteins and other biomolecules.

| Property | Value | Reference |

| Excitation Maximum (λex) | 532 nm | [6][7][8] |

| Emission Maximum (λem) | 552 nm | [6][7] |

| Molar Extinction Coefficient (ε) | 1.15 x 10^5 M-1 cm-1 | [6] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [1][8] |

| Fluorescence Lifetime (τ) | 3.8 ns | [6][7] |

| Molecular Weight | ~1063 g/mol |

Quantitative Insights into Photostability

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for labeling proteins with this compound.

Materials:

-

This compound

-

Protein of interest with available thiol groups (e.g., cysteine residues)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess reducing agent must be removed by dialysis or a desalting column before adding the dye.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench the unreacted maleimide. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 532 nm (for ATTO 532).

Measurement of Photostability

This protocol provides a general workflow for quantifying the photostability of this compound-labeled samples in a microscopy setup.

Materials:

-

This compound-labeled sample (e.g., proteins, cells)

-

Microscope with a suitable laser line for excitation (e.g., 532 nm) and a sensitive detector

-

Imaging buffer (e.g., PBS)

-

Antifade reagent (optional)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Prepare the labeled sample on a microscope slide or dish suitable for imaging.

-

Microscope Setup:

-

Turn on the microscope and the 532 nm laser.

-

Set the laser power to a level relevant to the intended imaging application.

-

Choose an appropriate objective lens and detector settings.

-

-

Image Acquisition:

-

Locate a region of interest containing the labeled sample.

-

Acquire a time-lapse series of images with continuous laser illumination. The time interval and total duration of the acquisition will depend on the photobleaching rate.

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software.

-

Select a region of interest (ROI) containing the fluorescent signal.

-

Measure the mean fluorescence intensity within the ROI for each frame of the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a background ROI.

-

Normalize the fluorescence intensity by dividing each value by the initial intensity.

-

Plot the normalized intensity as a function of time.

-

Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant or half-life.

-

Visualizing Key Processes

To further elucidate the application of this compound, the following diagrams illustrate the labeling reaction and the experimental workflow for photostability measurements.

Caption: Covalent labeling of a protein with this compound.

References

- 1. cdn.gentaur.com [cdn.gentaur.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]

- 5. metabion.com [metabion.com]

- 6. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Atto 532 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

principle of maleimide reaction with thiol groups

An In-depth Technical Guide to the Thiol-Maleimide Reaction: Principles and Protocols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of thiol and maleimide groups is a cornerstone of bioconjugation chemistry, prized for its high specificity and efficiency under mild conditions. This Michael addition reaction facilitates the covalent linkage of biomolecules, a critical process in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics and research tools.[1][2][3] This technical guide provides a comprehensive overview of the thiol-maleimide reaction, detailing its underlying chemical principles, reaction kinetics, and critical experimental parameters. Furthermore, it offers detailed protocols for protein conjugation and addresses common challenges such as side reactions and conjugate stability, equipping researchers with the knowledge to effectively implement this powerful bioconjugation strategy.

Core Principles of the Thiol-Maleimide Reaction

The thiol-maleimide reaction is a Michael addition, where a thiol group, typically from a cysteine residue in a protein, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[2] This results in the formation of a stable thioether bond, covalently linking the two molecules.[3][4] This reaction is highly selective for thiols, particularly within a specific pH range, making it an invaluable tool for site-specific modification of biomolecules.[3][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the thiolate anion (R-S⁻) on the β-carbon of the maleimide ring. The resulting carbanion is then protonated by a proton source in the reaction medium, yielding the stable thiosuccinimide adduct.

Caption: General mechanism of the thiol-maleimide Michael addition reaction.

pH Dependence and Reaction Kinetics

The pH of the reaction buffer is a critical parameter that significantly influences both the rate and selectivity of the thiol-maleimide reaction.[3] The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[3][4]

-

Below pH 6.5: The reaction rate is significantly slower because the thiol group (pKa ~8.5) is predominantly protonated (R-SH), reducing its nucleophilicity.[3]

-

Above pH 7.5: The reaction becomes less selective as primary amines (e.g., from lysine residues) become deprotonated and can compete with thiols in reacting with the maleimide.[4] Furthermore, the maleimide ring is susceptible to hydrolysis at alkaline pH, which opens the ring to form a non-reactive maleamic acid.[4][5]

At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the optimal condition for chemoselectivity.[3][4]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

| Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.[3] |

Potential Side Reactions and Stability Considerations

While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

Maleimide Hydrolysis

The maleimide ring can undergo hydrolysis, with the rate increasing at higher pH.[4][5] If hydrolysis occurs before conjugation, the resulting maleamic acid is unreactive towards thiols.[4] However, if the thiosuccinimide conjugate undergoes ring-opening hydrolysis after formation, the resulting succinamic acid thioether is stable and resistant to the reverse reaction.[4][6]

Thiosuccinimide Ring Instability and Reversibility

The thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate.[7][8] This can be a concern for the in vivo stability of ADCs, as the released drug may lead to off-target toxicity.[6][9] The stability of the linkage is influenced by the pKa of the thiol and the substituents on the maleimide.[8][10] Strategies to improve stability include the use of maleimide derivatives that promote rapid hydrolysis of the thiosuccinimide ring to the more stable ring-opened form.[6][9]

Thiazine Rearrangement

When a maleimide conjugates with a peptide or protein via an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[2][11] This side reaction is more prominent at basic pH and can lead to product heterogeneity.[2][12] Performing the conjugation at a lower pH (around 5.0) can suppress thiazine formation by keeping the N-terminal amine protonated.[2][12]

Experimental Protocols

The following protocols provide a general framework for the conjugation of maleimide-functionalized molecules to thiol-containing proteins. Optimization may be required for specific applications.

General Workflow for Protein-Maleimide Conjugation

Caption: A typical experimental workflow for protein-maleimide conjugation.

Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a maleimide-functionalized drug to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimide-functionalized drug linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1 mM EDTA

-

Quenching Solution: 1 M L-cysteine or N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

-

Analytical instruments: UV-Vis spectrophotometer, HPLC, Mass Spectrometer

Procedure:

-

Antibody Preparation:

-

Reduction of Interchain Disulfide Bonds:

-

Drug-Linker Preparation:

-

Conjugation Reaction:

-

Add the drug-linker stock solution to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.[13]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

-

-

Quenching the Reaction:

-

Purification of the ADC:

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be done using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the drug (at its specific maximum absorbance wavelength).[14]

-

Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography to assess for aggregates and by reverse-phase HPLC to determine purity.[3][18]

-

Confirmation of Conjugation: Use mass spectrometry to confirm the mass of the ADC and verify successful conjugation.[3]

-

Conclusion

The thiol-maleimide reaction remains a vital and widely used method in bioconjugation due to its high selectivity, rapid kinetics, and mild reaction conditions.[2][12] A thorough understanding of the reaction mechanism, the influence of pH, and potential side reactions is crucial for the successful design and synthesis of well-defined and stable bioconjugates. By carefully controlling the reaction parameters and employing appropriate analytical techniques for characterization, researchers can effectively leverage this powerful chemical tool for a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 11. pharmiweb.com [pharmiweb.com]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 15. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. biotium.com [biotium.com]

- 18. broadpharm.com [broadpharm.com]

Technical Guide: Cysteine-Specific Labeling with ATTO 532 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 532 maleimide, a fluorescent probe widely used for the specific labeling of cysteine residues in proteins and other biomolecules. We will delve into its photophysical properties, provide detailed experimental protocols, and illustrate its applications in contemporary research and drug discovery.

Introduction to this compound

ATTO 532 is a fluorescent dye belonging to the rhodamine family.[1][2][3][4] Its maleimide derivative is a thiol-reactive probe that forms a stable thioether bond with the sulfhydryl group of cysteine residues.[1][2][3] This high specificity allows for the precise, site-directed labeling of proteins, making it an invaluable tool for a multitude of applications, including fluorescence microscopy, single-molecule spectroscopy, and flow cytometry.[2][3][5]

Key features of ATTO 532 include its strong light absorption, high fluorescence quantum yield, and excellent photostability.[4] It is readily soluble in aqueous buffers, a crucial characteristic for biological experiments.[2]

Photophysical and Chemical Properties

A thorough understanding of the quantitative characteristics of this compound is essential for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | 532 nm | [2][3] |

| Emission Maximum (λem) | 552 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 1.15 x 10^5 M⁻¹cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.90 | [6] |

| Fluorescence Lifetime (τ) | 3.8 ns | [2] |

| Molecular Weight | 1063.13 g/mol | [2] |

| Reactive Group | Maleimide | [1][2][3] |

| Reactivity | Cysteine sulfhydryl groups | [1][2][3] |

| Resulting Bond | Thioether | [1][2] |

The Labeling Reaction: Cysteine-Specific Modification

The core of the labeling process is the reaction between the maleimide group of the dye and the sulfhydryl group of a cysteine residue. This reaction proceeds optimally at a neutral to slightly acidic pH (6.5-7.5), where the sulfhydryl group is sufficiently nucleophilic to attack the double bond of the maleimide ring, forming a stable covalent thioether linkage.

Reaction of this compound with a cysteine residue.

Experimental Protocols

This section provides a general workflow for labeling a protein with this compound, followed by a specific example for labeling Prothymosin α for in-cell single-molecule FRET studies.

General Protein Labeling Workflow

The following diagram outlines the key steps for labeling a protein with this compound.

General workflow for protein labeling with this compound.

Detailed Protocol: Labeling of Prothymosin α for Single-Molecule FRET

This protocol is adapted from a study on the conformational dynamics of proteins in living cells.[5] Prothymosin α, an intrinsically disordered protein, was labeled with ATTO 532 as the donor fluorophore for subsequent single-molecule Förster Resonance Energy Transfer (FRET) experiments.

Materials:

-

Purified Prothymosin α with engineered cysteine residues

-

ATTO 532 C2-maleimide (or equivalent)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Labeling Buffer: 20 mM HEPES, 140 mM KCl, pH 7.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the purified Prothymosin α in the Labeling Buffer to a final concentration of 100-200 µM.

-

To ensure all cysteine residues are in their reduced, reactive state, add a 10-fold molar excess of TCEP.

-

Incubate the solution for 1 hour at room temperature.

-

Remove the excess TCEP by passing the protein solution through a desalting column equilibrated with fresh, degassed Labeling Buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound powder in anhydrous DMF or DMSO to prepare a 10 mM stock solution. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

-

-

Purification:

-

To remove unreacted dye, apply the labeling reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired final buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will typically elute first and can be identified by their color and fluorescence.

-

-

Characterization:

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 532 nm (for dye concentration).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for ATTO 532 at 280 nm is approximately 0.09 (CF₂₈₀ = A₂₈₀ / A₅₃₂).

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₃₂ x CF₂₈₀)

-

-

Calculate the dye concentration using its molar extinction coefficient at 532 nm (115,000 M⁻¹cm⁻¹).

-

Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.

-

Applications in Research and Drug Development

This compound-labeled proteins are instrumental in a wide range of applications, from fundamental biological research to high-throughput drug screening.

Studying Protein Conformational Dynamics with FRET

One of the most powerful applications of this compound is in Förster Resonance Energy Transfer (FRET) experiments.[5] By labeling a protein with a donor fluorophore (like ATTO 532) and an acceptor fluorophore at two different sites, changes in the distance between these sites can be monitored as changes in FRET efficiency. This provides insights into protein folding, conformational changes, and interactions with other molecules.

The study of Prothymosin α in living cells is a prime example.[5] By labeling this intrinsically disordered protein with ATTO 532 (donor) and an appropriate acceptor dye, researchers were able to measure intramolecular distance distributions and dynamics within the cellular environment. This approach can be extended to study how cellular conditions or the presence of potential drug candidates affect the conformational landscape of a target protein.

Investigating Signaling Pathways

Fluorescently labeled proteins are essential tools for dissecting cellular signaling pathways. For instance, a kinase could be labeled with this compound to track its localization within the cell in response to a specific stimulus. By using techniques like Fluorescence Recovery After Photobleaching (FRAP) or Fluorescence Correlation Spectroscopy (FCS), the dynamics of the labeled kinase can be quantified, providing information about its binding partners and diffusion characteristics.

Visualizing a signaling pathway with a labeled kinase.

High-Throughput Screening in Drug Discovery

In drug discovery, FRET-based assays are often employed for high-throughput screening (HTS) to identify compounds that modulate the interaction between two proteins. For example, if a target protein and its binding partner are labeled with a FRET pair (e.g., ATTO 532 and a suitable acceptor), the binding event will result in a high FRET signal. A drug candidate that disrupts this interaction will lead to a decrease in the FRET signal, providing a straightforward readout for screening large compound libraries.

Stability and Storage

This compound is stable for at least three years when stored at -20°C and protected from light and moisture.[1] Stock solutions of the dye in anhydrous DMF or DMSO should be prepared fresh, but can be stored at -20°C for short periods. The thioether bond formed between the maleimide and the cysteine sulfhydryl group is highly stable under physiological conditions, ensuring the longevity of the fluorescent label on the protein.[7] Labeled proteins should be stored under conditions that are optimal for the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Conclusion

This compound is a robust and versatile tool for the site-specific labeling of cysteine residues in proteins. Its excellent photophysical properties and the stability of the resulting conjugate make it an ideal choice for a wide array of applications in modern biological research and drug development. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the intricate workings of biological systems.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

- 6. cdn.gentaur.com [cdn.gentaur.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. jenabioscience.com [jenabioscience.com]

Methodological & Application

ATTO 532 Maleimide Protein Labeling: A Detailed Protocol for Researchers

Introduction

ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3][4] It exhibits strong absorption and high fluorescence quantum yield, making it an ideal candidate for sensitive fluorescence-based applications.[1][2][3][4] Key characteristics include high photostability and excellent water solubility.[3] The maleimide functional group of ATTO 532 reacts specifically with free sulfhydryl (thiol) groups of cysteine residues on proteins to form a stable thioether bond.[2] This specific targeting of cysteines allows for precise and controlled labeling of proteins.[2] This application note provides a detailed protocol for the successful labeling of proteins with ATTO 532 maleimide, purification of the conjugate, and determination of the degree of labeling.

Materials and Methods

Materials

-

This compound

-

Protein of interest with at least one free cysteine residue

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Reducing agent (e.g., TCEP or DTT) (Optional)

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes

Equipment

-

Spectrophotometer

-

Chromatography system or gravity flow setup

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Reagents

a. Protein Solution: Dissolve the protein of interest in PBS buffer (pH 7.2-7.5) to a final concentration of 2-10 mg/mL.[7] If the protein solution contains any thiol-containing substances, they must be removed by dialysis or buffer exchange prior to labeling.

b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, a reduction step is necessary.

-

Add a 10-fold molar excess of a reducing agent like TCEP to the protein solution.[3]

-

Incubate for 30 minutes at room temperature.

-

If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column before adding the dye, as it contains a free thiol group that will react with the maleimide.[3] TCEP does not need to be removed.[3]

c. This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMF or DMSO.[1] This solution should be prepared fresh immediately before use.[2][4]

Protein Labeling Reaction

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[3] The optimal molar ratio may need to be determined empirically for each protein.

-

Mix the reaction solution thoroughly by gentle vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Protein

The unreacted dye must be removed from the protein-dye conjugate to ensure accurate downstream applications. Gel filtration chromatography is a common and effective method for this purification.[5][6]

-

Equilibrate a Sephadex G-25 gel filtration column with PBS buffer (pH 7.4).[5][6] For hydrophilic dyes like ATTO 532, a longer column (e.g., 30 cm) is recommended for better separation.[5][6]

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with PBS buffer.

-

The first colored band to elute from the column is the labeled protein. The free, unreacted dye will elute later as a separate colored band.

-

Collect the fractions containing the labeled protein.

Data Presentation

The following table summarizes the key quantitative parameters for this compound and the labeling reaction.

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Weight | 1063 g/mol | [3] |

| Excitation Maximum (λex) | 532 nm | [3][4] |

| Emission Maximum (λem) | 552 nm | [3] |

| Molar Extinction Coefficient (εmax) at 532 nm | 115,000 M⁻¹cm⁻¹ | [3][4] |

| Correction Factor (CF₂₈₀ = ε₂₈₀/εmax) | 0.09 | [3] |

| Reaction Conditions | ||

| Recommended Buffer | Phosphate, Tris, or HEPES | [3] |

| Reaction pH | 7.0 - 7.5 | [5][7] |

| Molar Excess of Dye | 10-20 fold | [3] |

| Incubation Time | 2 hours at RT or overnight at 4°C | [3] |

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is a crucial parameter that indicates the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 532 nm (A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = A_max / (ε_max * path length)

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Concentration of Protein (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / (ε_protein * path length) Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the DOL: DOL = Concentration of Dye / Concentration of Protein

The final formula to calculate the DOL is: DOL = (A_max * ε_protein) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_max) [7]

Visualizations

Signaling Pathway of Thiol-Reactive Labeling

Caption: Reaction between this compound and a protein's cysteine residue.

Experimental Workflow for Protein Labeling

Caption: Step-by-step workflow for labeling proteins with this compound.

Conclusion

This protocol provides a comprehensive guide for the efficient and specific labeling of proteins using this compound. By following these detailed steps, researchers can reliably produce well-characterized fluorescently labeled proteins for a wide range of applications in drug discovery and life science research, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3] Adherence to the recommended reaction conditions and purification procedures is critical for obtaining high-quality conjugates with optimal fluorescence properties.

References

- 1. cdn.gentaur.com [cdn.gentaur.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

Application Notes and Protocols: A Step-by-Step Guide for Antibody Conjugation with ATTO 532

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of antibodies with the fluorescent dye ATTO 532. ATTO 532 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and photostability, making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The following protocol is specifically designed for the use of ATTO 532 NHS (N-hydroxysuccinimide) ester, which readily reacts with primary amino groups on the antibody to form a stable amide bond.

The degree of labeling (DOL), which is the molar ratio of the dye to the protein, is a critical parameter that can influence the performance of the conjugated antibody.[3][4] A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potential loss of antibody activity.[3][4] Therefore, it is often necessary to experimentally determine the optimal DOL for a specific application, typically aiming for a range of 2 to 10.[3][5]

Experimental Workflow

The overall workflow for antibody conjugation with ATTO 532 NHS ester involves several key stages: antibody preparation, dye preparation, the conjugation reaction, and purification of the final conjugate.

Figure 1. Experimental workflow for antibody conjugation with ATTO 532.

Quantitative Data Summary

The following table summarizes key quantitative data and parameters for the antibody conjugation reaction and characterization.

| Parameter | Recommended Value/Range | Reference |

| ATTO 532 NHS Ester Properties | ||

| Molar Extinction Coefficient (ε_max_) | 115,000 M⁻¹cm⁻¹ at 532 nm | [2] |

| Correction Factor (CF₂₈₀) | 0.09 | [2] |

| Reaction Conditions | ||

| Antibody Concentration | 2 - 10 mg/mL | [2][5][6] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | [2][6] |

| Molar Ratio (Dye:Antibody) | 2:1 to 20:1 (start with 10:1) | [2][7] |

| Reaction Time | 30 - 60 minutes | [2] |

| Reaction Temperature | Room Temperature (20-25°C) | [2][7] |

| Characterization | ||

| Optimal Degree of Labeling (DOL) | 2 - 10 | [3][5] |

Experimental Protocols

Materials

-

Antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)

-

ATTO 532 NHS ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Phosphate Buffered Saline (PBS), pH 7.2 - 7.4

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or ammonium salts, it must be exchanged into an amine-free buffer such as PBS.[2][5] This can be achieved through dialysis, desalting columns, or spin filtration.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in PBS.[5][6] The conjugation efficiency is highly dependent on the protein concentration.[6]

-

pH Adjustment: For the conjugation reaction, the pH of the antibody solution needs to be raised. Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-9.5) to the antibody solution to achieve a final bicarbonate concentration of 0.1 M and a pH of approximately 8.3.[2][6]

ATTO 532 NHS Ester Preparation

-

Dissolution: Immediately before use, dissolve the ATTO 532 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[2][6][7] This stock solution should be protected from light and moisture.[7][8]

Conjugation Reaction

-

Molar Ratio Calculation: Determine the desired molar excess of ATTO 532 NHS ester to the antibody. A starting point of a 10:1 molar ratio is often recommended.[7] The optimal ratio may need to be determined empirically.

-

Reaction Initiation: Add the calculated volume of the ATTO 532 NHS ester stock solution to the antibody solution while gently vortexing.[6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2][6] Gentle shaking or rotation during incubation can be beneficial.[7]

Purification of the Conjugated Antibody

-

Removal of Unreacted Dye: It is crucial to remove any unconjugated ATTO 532 to prevent background fluorescence.[4][9] This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[6][10]

-

Column Equilibration: Equilibrate the purification column with PBS (pH 7.2-7.4).

-

Sample Loading and Elution: Load the reaction mixture onto the column and elute with PBS. The first colored band to elute is the antibody-dye conjugate, while the slower-moving band is the free dye.[10]

-

Fraction Collection: Collect the fractions containing the purified conjugate.

Characterization: Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (532 nm for ATTO 532).[11]

-

Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 532 nm (A_max_). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.[3][9]

-

DOL Calculation: The degree of labeling can be calculated using the following formula:[11]

DOL = (A_max_ × ε_protein_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_max_]

Where:

-

A_max_ = Absorbance of the conjugate at 532 nm

-

A₂₈₀ = Absorbance of the conjugate at 280 nm

-

ε_protein_ = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)[3]

-

ε_max_ = Molar extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹cm⁻¹)[2]

-

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (for ATTO 532, CF₂₈₀ = 0.09)[2]

-

Storage

The purified antibody-ATTO 532 conjugate should be stored under conditions similar to the unlabeled antibody. For long-term storage, it is recommended to store the conjugate at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] The solution should be protected from light.[6][7] Adding a carrier protein like 0.1% BSA can help to stabilize the conjugate.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 6. Atto 532 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. Degree of labeling (DOL) step by step [abberior.rocks]

Application Note: ATTO 532 Maleimide Labeling of Thiol-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies.[1][2][3] The covalent attachment of a fluorophore to an oligonucleotide allows for sensitive and specific detection. This application note provides a detailed protocol for the labeling of thiol-modified oligonucleotides with ATTO 532 maleimide.

ATTO 532 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[4] The maleimide functional group of ATTO 532 reacts specifically with thiol (sulfhydryl) groups under mild conditions, forming a stable thioether bond.[5][6] This specific reactivity makes it an ideal choice for labeling oligonucleotides that have been synthetically modified to incorporate a thiol group. This process, known as post-synthetic labeling, ensures that the dye is attached at a specific, predetermined site on the oligonucleotide.

This document offers a comprehensive guide to the labeling procedure, including reagent preparation, the labeling reaction, purification of the conjugate, and characterization.

Key Properties of ATTO 532

A summary of the essential quantitative data for ATTO 532 is presented in the table below for easy reference.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 532 nm | [7] |

| Emission Wavelength (λem) | 552 nm | [4] |

| Extinction Coefficient (εmax) | 1.15 x 10⁵ M⁻¹ cm⁻¹ | [4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [4] |

| Molecular Weight (MW) | 1063 g/mol | [4] |

| Recommended Storage | -20°C, protected from light and moisture | [4][6][7] |

Experimental Workflow

The overall process for labeling thiol-modified oligonucleotides with this compound, followed by purification and analysis, is depicted in the workflow diagram below.

Caption: Workflow for ATTO 532 labeling of thiol-modified oligonucleotides.

Experimental Protocols

Materials and Reagents

-

Thiol-modified oligonucleotide

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: 100 mM phosphate buffer or Tris buffer, pH 7.0-7.5

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Purification columns (e.g., HPLC, Sephadex G-25)

-

Nuclease-free water

Protocol 1: Reduction of Thiol-Modified Oligonucleotide

Thiol groups on oligonucleotides can form disulfide bonds, which are unreactive with maleimides.[5][8] Therefore, a reduction step is necessary prior to the labeling reaction.

-

Dissolve the thiol-modified oligonucleotide in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a fresh solution of TCEP in nuclease-free water.

-

Add a 10- to 20-fold molar excess of TCEP to the oligonucleotide solution.

-

Incubate the mixture for 60 minutes at room temperature to reduce any disulfide bonds. TCEP is advantageous as it does not need to be removed before the addition of the maleimide dye.[4]

Protocol 2: this compound Labeling Reaction

-

Immediately prior to use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.[4] Protect the solution from light.

-

To the reduced thiol-modified oligonucleotide solution, add a 10- to 20-fold molar excess of the this compound stock solution.[4][5]

-

Mix the reaction components thoroughly by gentle vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[4] The optimal reaction time may need to be determined empirically.

Protocol 3: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which is essential for obtaining a high signal-to-noise ratio in downstream applications.[9][10]

Method A: High-Performance Liquid Chromatography (HPLC)

-

Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides.[9][11]

-

Use a suitable C18 column and a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and 532 nm (for the ATTO 532 dye).

-

The doubly-labeled peak, corresponding to the correctly labeled oligonucleotide, will absorb at both wavelengths and typically has a longer retention time than the unlabeled oligonucleotide.

-

Collect the desired fractions and lyophilize.

Method B: Gel Filtration Chromatography

-

For less stringent purity requirements, size-exclusion chromatography using a Sephadex G-25 column can be employed to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.[4][6]

-

Equilibrate the column with nuclease-free water or a suitable buffer.

-

Apply the reaction mixture to the column.

-

Elute the sample with the equilibration buffer. The labeled oligonucleotide will elute in the void volume, while the free dye will be retained and elute later.

-

Collect the initial colored fractions containing the purified product.

Characterization of the Labeled Oligonucleotide

After purification, it is important to characterize the final product to determine the concentration and labeling efficiency.

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the purified solution at 260 nm (A₂₆₀) and 532 nm (A₅₃₂).

-

The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

-

The concentration of the dye can be calculated using the extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹ cm⁻¹).[4]

-

The degree of labeling (DOL) can be determined by the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide.

-

-

Mass Spectrometry:

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the dye to the oligonucleotide by verifying the expected mass of the conjugate.

-

Storage

Fluorescently labeled oligonucleotides are sensitive to light and should be stored at -20°C in the dark.[9] For long-term storage, it is recommended to resuspend the oligonucleotide in a slightly basic buffer (e.g., TE buffer, pH 8.0) and store in aliquots to avoid repeated freeze-thaw cycles.[9]

Signaling Pathway and Logical Relationship Diagram

The chemical reaction between the thiol group of the oligonucleotide and the maleimide group of the ATTO 532 dye is a Michael addition reaction, resulting in a stable thioether bond.

Caption: Reaction scheme for this compound and a thiol-modified oligonucleotide.

References

- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterisation of fluorescent oligonucleotides. Effect of internal labelling on protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atdbio.com [atdbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. Atto 532 マレイミド BioReagent, suitable for fluorescence, ≥90% (coupling to thiols) | Sigma-Aldrich [sigmaaldrich.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for ATTO 532 Maleimide Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the optimal use of ATTO 532 maleimide in labeling reactions, ensuring high efficiency and reproducibility for your research and development needs.

Introduction to this compound Chemistry

ATTO 532 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield (approximately 90%), excellent photostability, and good water solubility.[1] These characteristics make it an ideal candidate for a wide range of applications, including single-molecule detection, high-resolution microscopy (such as STED and SIM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional group allows for specific covalent labeling of biomolecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins or thiol-modified oligonucleotides.[1] The reaction, a Michael addition, forms a stable thioether bond.[3]

The success of the labeling reaction is highly dependent on the reaction conditions, particularly the buffer composition and pH.

Optimal Buffer and pH Conditions

The reaction between a maleimide and a thiol group is highly pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5.[3][4] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic and react efficiently with the maleimide, while minimizing side reactions with other nucleophilic groups like amines.[3][5][6][7][8]

Key Considerations for Buffer Selection:

-

pH: Maintain a pH between 7.0 and 7.5 for optimal reaction kinetics and selectivity.[2][5][6][7][8][9] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][4]

-

Buffer Type: Common buffers used for maleimide reactions include Phosphate-Buffered Saline (PBS), Tris, HEPES, and MES.[2][5][7][9][10]

-

Amine-Free Buffers: It is crucial to use buffers free of primary and secondary amines, as these can compete with the thiol reaction, especially at pH values above 7.5.[4][6]

-

Thiol-Free Buffers: The buffer should not contain any thiol-containing compounds, such as dithiothreitol (DTT), as they will react with the maleimide dye.[9]

Summary of Recommended Reaction Conditions:

| Parameter | Recommended Condition | Notes |

| pH | 7.0 - 7.5 | Balances thiol reactivity and minimizes side reactions.[2][5][6][7][8][9] |

| Buffers | PBS, Tris, HEPES, MES (10-100 mM) | Ensure the buffer is amine-free and thiol-free.[2][5][7][9][10] |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5][7] |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and may require optimization.[2][9] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-2 hours).[2][3] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[2][3] |

Experimental Protocols

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein in the chosen reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 2-10 mg/mL.[5][7]

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] Incubate for 20-30 minutes at room temperature.

-

If DTT was used as the reducing agent, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will react with the maleimide.[2] TCEP does not need to be removed.[2]

-

Degas the buffer to prevent re-oxidation of thiols.[10]

-

-

This compound Stock Solution:

Labeling Reaction

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).[2][9] Add the dye solution dropwise while gently stirring.

-

Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.[2]

-

(Optional) To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to quench any unreacted maleimide.[2][5]

Purification of the Conjugate

-

Separate the labeled protein from unreacted dye and byproducts.

-

Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method.[2][8]

-

Alternatively, dialysis or spin filtration can be used.[2][5]

-

The first colored, fluorescent band to elute from a gel filtration column is the desired conjugate.[6]

Storage of the Conjugate

-

Store the purified conjugate under the same conditions as the unlabeled protein.

-

For short-term storage (up to one week), keep at 4°C, protected from light.[9]

-

For long-term storage, add a cryoprotectant like glycerol (to 50%) and store in aliquots at -20°C or -80°C.[5][9] Avoid repeated freeze-thaw cycles.[5]

Diagrams

References

- 1. cdn.gentaur.com [cdn.gentaur.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. Atto 532 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. leica-microsystems.com [leica-microsystems.com]

Application Note and Protocol: Determining the Dye-to-Protein Ratio for ATTO 532 Labeling

Introduction

Covalent labeling of proteins with fluorescent dyes is a fundamental technique in biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. ATTO 532 is a bright and photostable fluorescent label, spectrally similar to Rhodamine 6G, making it an excellent choice for these applications.[1][2][3]

A critical parameter for ensuring the quality and reproducibility of fluorescently labeled proteins is the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[4] This ratio represents the average number of dye molecules conjugated to a single protein molecule.[5] An optimal DOL is crucial: under-labeling results in a weak signal and reduced sensitivity, while over-labeling can lead to fluorescence quenching, protein aggregation, and potential loss of biological activity.[5]

This document provides a detailed protocol for labeling proteins with ATTO 532 NHS-ester and a step-by-step guide to accurately calculate the dye-to-protein ratio using absorption spectroscopy.

Spectroscopic Properties of ATTO 532

Accurate DOL calculation relies on the specific spectroscopic properties of the dye. The key parameters for ATTO 532 are summarized below.

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 532 nm | [1][2][6][7] |

| Molar Extinction Coefficient (εdye) at λmax | 115,000 M-1cm-1 | [1][2][8][9][10][11][12] |